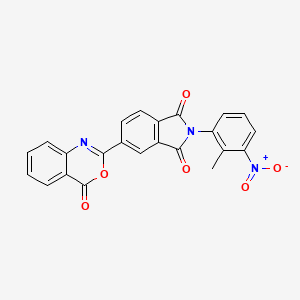
1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BNPBPT, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in various cellular processes. It may also interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antiviral activity. It has also been found to exhibit antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its unique properties and potential applications in various fields of scientific research. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain sufficient quantities for experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its potential applications in catalysis and materials science. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Synthesemethoden
1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to obtain 1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Other methods include the use of different aldehydes and ketones as starting materials, as well as different catalysts and solvents.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1-(3-bromophenyl)-5-(3-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a ligand for the synthesis of metal complexes that exhibit unique properties and potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-11-4-2-5-12(9-11)20-16(23)14(15(22)19-17(20)24)8-10-3-1-6-13(7-10)21(25)26/h1-9H,(H,19,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNIXMNDFICBR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3-bromophenyl)-5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6137697.png)
![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6137714.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)
![2-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B6137738.png)
![1-[1-(3-fluorobenzyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6137741.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6137752.png)

![4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)